1-Allyl-L-proline hydrate
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Overview
Description
1-Allyl-L-proline hydrate is a derivative of the amino acid proline, characterized by the presence of an allyl group attached to the nitrogen atom of the proline ring. This compound has the molecular formula C8H13NO2·H2O and a molecular weight of 173.21 g/mol . It is commonly used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-allyl-L-proline hydrate typically involves the reaction of L-proline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Allyl-L-proline hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced proline derivatives.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: The hydrate form can be hydrolyzed to yield the free amino acid and water.
Scientific Research Applications
1-Allyl-L-proline hydrate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving amino acid derivatives.
Biology: This compound is used in the study of protein folding and structure due to its proline backbone, which plays a crucial role in protein conformation.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, often involves this compound.
Industry: It is used in the production of various chemical intermediates and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism by which 1-allyl-L-proline hydrate exerts its effects is primarily through its interaction with biological macromolecules. The proline ring structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity. The allyl group can participate in additional interactions, such as hydrophobic interactions or covalent bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-Allyl-L-proline hydrate can be compared with other proline derivatives, such as:
L-Proline: The parent amino acid, which lacks the allyl group and has different reactivity and biological activity.
L-Alanyl-L-proline hydrate: Another proline derivative with an additional alanine residue, used in similar research applications but with distinct properties.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with a similar ring structure but different functional groups and biological effects
Properties
IUPAC Name |
(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.H2O/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H2/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKVUGGVICPDJ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC[C@H]1C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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